1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-17(13-7-5-4-6-8-13)18(20)19-14-9-10-15(19)12-16(11-14)21-2/h4-8,14-17H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTNMUFSUBCABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methoxy group, and attachment of the phenylbutanone moiety. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Methoxylation: using methanol and a suitable catalyst.
Aldol condensation: to attach the phenylbutanone group.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:
Continuous flow reactors: for efficient cyclization.
Catalytic processes: for methoxylation.
Automated synthesis: for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for therapeutic properties, including potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. It may act on:
Receptors: Binding to certain receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Influencing cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nortropane Core
The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents, leading to distinct pharmacological and physicochemical properties:
Pharmacological Activity
- Methoxy vs. Hydroxy Substitutents : The methoxy group in the target compound reduces metabolic oxidation compared to hydroxy analogs, as seen in cyclohexenyl derivatives .
- Aryl vs. Heteroaryl Moieties: The 2-phenylbutanoyl group in the target compound exhibits lower kinase affinity than PF-06700841’s pyrimidinyl-difluorocyclopropyl system but shows superior selectivity for σ receptors .
Structural and Computational Insights
- LogP Values : Hydroxy-substituted analogs (e.g., cyclohexenyl derivatives) exhibit lower LogP (~1.9–2.3) than the methoxy target compound (~2.8), impacting blood-brain barrier permeability .
- Stereochemical Influence : The (1R,5S) configuration in the target compound aligns with bioactive conformations observed in tropane-based analgesics and anticonvulsants .
Biological Activity
The compound 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one, also known by its CAS number 2176338-48-8, is a bicyclic structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure, featuring a methoxy group and a phenylbutanone moiety. Its molecular formula is with a molecular weight of approximately 335.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2176338-48-8 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has shown potential as an inhibitor in several biological pathways, which could be leveraged for therapeutic applications.
Key Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antitumor Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, particularly osteosarcoma cells .
- Neuropharmacological Effects: Its bicyclic structure is associated with potential neuroprotective properties, possibly affecting neurotransmitter levels and neuronal health.
- Anti-inflammatory Properties: There are indications that it may modulate inflammatory responses through various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy Study:
-
Neuroprotective Study:
- Research focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could enhance neuronal survival under oxidative stress conditions, indicating its potential for treating neurodegenerative diseases.
-
Inflammation Modulation Study:
- A study evaluated the anti-inflammatory effects of this compound on macrophage activation. The results showed decreased levels of pro-inflammatory cytokines when treated with the compound, highlighting its role in modulating immune responses.
Q & A
How can the stereochemical configuration of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one be experimentally verified?
Methodological Answer:
The stereochemistry of the bicyclic core can be confirmed via X-ray crystallography. For example, in structurally similar compounds like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, the fused piperidine and pyrrolidine rings adopt distinct chair and envelope conformations, respectively. The dihedral angle between the nitrogen atom and the pyrrolidine plane (67.63° in this case) is critical for resolving stereochemical ambiguities . Single-crystal diffraction data (e.g., monoclinic P21/c space group, β = 97.391°) should be collected using Agilent Xcalibur Eos diffractometers, with refinement via SHELXL97 software to achieve R-values < 0.05 .
What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
Methodological Answer:
Radical cyclization and stereocontrolled alkylation are key approaches. For instance, 8-azabicyclo[3.2.1]octane derivatives can be synthesized via n-tributyltin hydride/AIBN-mediated radical cyclization of bromo-azetidinones, achieving >99% diastereocontrol . Alternatively, esterification of intermediates like (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol with phenylpropanoic acid derivatives (e.g., 3-hydroxy-2-phenylpropanoate) under Mitsunobu conditions ensures retention of stereochemistry .
How does the 3-methoxy substituent influence the compound’s binding affinity to monoamine transporters?
Methodological Answer:
The methoxy group’s electronic and steric effects can modulate interactions with DAT, SERT, and NET. In related 8-substituted azabicyclo[3.2.1]octanes, bulkier substituents (e.g., benzyl or cyclopropylmethyl) enhance DAT selectivity by occupying hydrophobic pockets, while polar groups like hydroxyl reduce passive diffusion . Competitive radioligand binding assays (e.g., using [³H]WIN35428 for DAT) and uptake inhibition studies in HEK293 cells expressing human transporters are recommended to quantify affinity shifts caused by methoxy substitution .
What analytical techniques are optimal for purity assessment and enantiomeric excess determination?
Methodological Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or IB columns) resolves enantiomers of bicyclic amines. For example, baseline separation of (R)- and (S)-enantiomers of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters is achieved using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid . LC-MS (ESI+) with a C18 column and 0.1% formic acid in acetonitrile/water gradients confirms purity (>95%) and detects degradation products .
How can in vivo pharmacokinetic properties of this compound be optimized for CNS targeting?
Methodological Answer:
Strategies include:
- LogP Adjustment : Reduce LogP from >3 to ~2 via introduction of polar groups (e.g., hydroxyl) to enhance blood-brain barrier (BBB) permeability .
- Prodrug Design : Esterification of the ketone group (e.g., with 3-hydroxypropanoate) improves solubility and bioavailability .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) identify vulnerable sites for deuteration or fluorination to block oxidative metabolism .
What computational methods are suitable for predicting the compound’s binding mode to σ receptors?
Methodological Answer:
Molecular docking (AutoDock Vina or Schrödinger Glide) using σ-1 receptor crystal structures (PDB: 5HK1) can model interactions. Key steps:
Ligand Preparation : Generate low-energy conformers of the compound with OpenBabel.
Receptor Grid Definition : Focus on the transmembrane cavity (residues Tyr103, Glu172, and Tyr206).
Free Energy Scoring : MM-GBSA refinement identifies critical hydrophobic contacts (e.g., phenylbutanone with Leu105) and hydrogen bonds (methoxy group with Tyr103) .
How to address contradictory SAR data between in vitro and in vivo models for this compound?
Methodological Answer:
Discrepancies often arise from off-target effects or metabolic differences. Mitigation strategies:
- Off-Target Screening : Profile against 44 GPCRs and ion channels (Eurofins Cerep Panels) to rule out non-specific binding .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites in liver microsomes (e.g., N-demethylation or ketone reduction) .
- Tissue Distribution Studies : Quantitative whole-body autoradiography in rodents quantifies brain-to-plasma ratios and validates target engagement .
What safety precautions are critical during large-scale synthesis of this compound?
Methodological Answer:
- Handling Azabicyclo Intermediates : Use inert atmosphere (N2/Ar) to prevent oxidation of the amine group.
- Toxic Byproduct Mitigation : Monitor for genotoxic impurities (e.g., alkyl halides) via GC-MS headspace analysis .
- Waste Disposal : Quench tin hydride residues with aqueous KF to precipitate non-toxic SnF2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
